REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([N+:8]([O-:10])=[O:9])[CH:5]=[CH:6][CH:7]=1.CO[NH3+:13].[Cl-].CC(C)([O-])C.[K+]>CN(C=O)C.[Cu]Cl>[NH2:13][C:3]1[C:2]([Br:1])=[CH:7][CH:6]=[CH:5][C:4]=1[N+:8]([O-:10])=[O:9] |f:1.2,3.4|
|
Name
|
|
Quantity
|
6.06 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=CC1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
3.13 g
|
Type
|
reactant
|
Smiles
|
CO[NH3+].[Cl-]
|
Name
|
|
Quantity
|
10.1 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
copper (I) chloride
|
Quantity
|
0.59 g
|
Type
|
catalyst
|
Smiles
|
[Cu]Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=CC=C1Br)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.36 g | |
YIELD: PERCENTYIELD | 6% | |
YIELD: CALCULATEDPERCENTYIELD | 5.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |